molecular formula C12H15F3N2O2 B3316608 tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate CAS No. 954239-03-3

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate

Cat. No.: B3316608
CAS No.: 954239-03-3
M. Wt: 276.25 g/mol
InChI Key: YLIQJMVMNGQZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed cross-coupling conditions. For instance, the reaction can be carried out using palladium catalysts such as Pd(dba)2 and bases like Cs2CO3 in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The specific methods can vary based on manufacturer and patent restrictions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate is unique due to its specific trifluoromethyl group, which imparts distinct pharmacological properties. This group enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development .

Properties

IUPAC Name

tert-butyl N-[2-amino-5-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIQJMVMNGQZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.